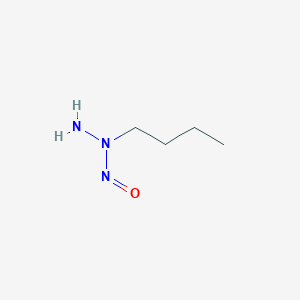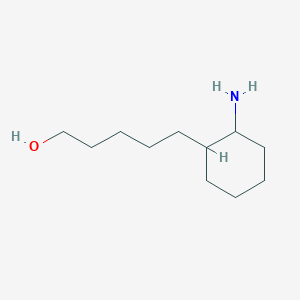
5-(2-Aminocyclohexyl)pentan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Aminocyclohexyl)pentan-1-OL is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a pentane chain, which is further substituted with a 2-aminocyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminocyclohexyl)pentan-1-OL can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is often conducted under high pressure and temperature conditions, using catalysts such as palladium on carbon (Pd/C) or Raney nickel.
化学反应分析
Types of Reactions
5-(2-Aminocyclohexyl)pentan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding amines or alkanes using reducing agents such as LiAlH4.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alkanes.
Substitution: Halogenated derivatives.
科学研究应用
5-(2-Aminocyclohexyl)pentan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(2-Aminocyclohexyl)pentan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aminocyclohexyl group may interact with receptors or enzymes, modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
1-Pentanol: A primary alcohol with a similar pentane chain but lacking the aminocyclohexyl group.
Cyclohexylamine: Contains the cyclohexyl group with an amine but lacks the pentane chain and hydroxyl group.
Uniqueness
5-(2-Aminocyclohexyl)pentan-1-OL is unique due to the presence of both the hydroxyl and aminocyclohexyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
62870-52-4 |
|---|---|
分子式 |
C11H23NO |
分子量 |
185.31 g/mol |
IUPAC 名称 |
5-(2-aminocyclohexyl)pentan-1-ol |
InChI |
InChI=1S/C11H23NO/c12-11-8-4-3-7-10(11)6-2-1-5-9-13/h10-11,13H,1-9,12H2 |
InChI 键 |
MKCFSOHYEUJHHK-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)CCCCCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


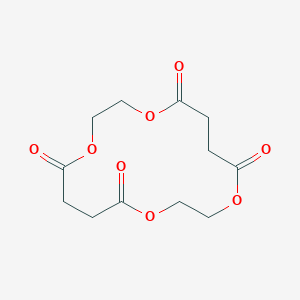
![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)
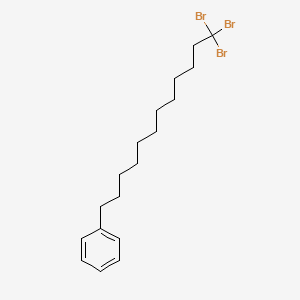
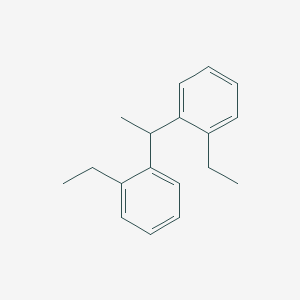
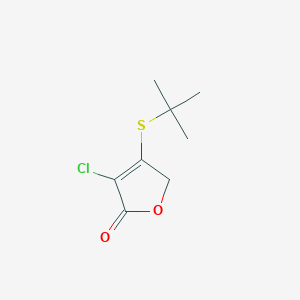
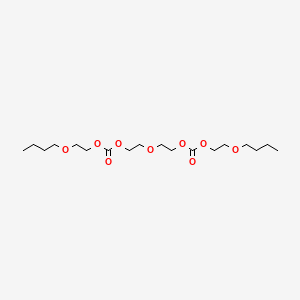
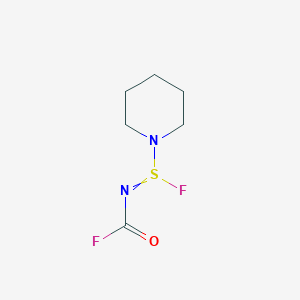
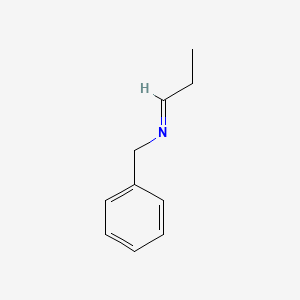
![8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione](/img/structure/B14513970.png)
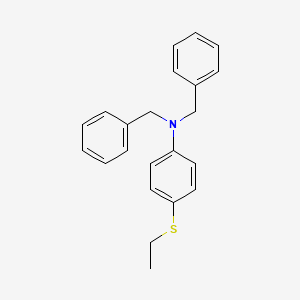
![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
![Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-](/img/structure/B14513985.png)
![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)
